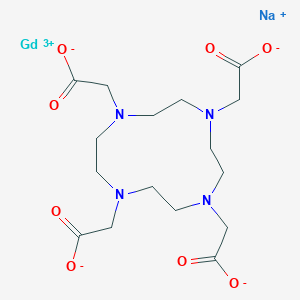
1-Ethyl-3-méthylimidazolium tétrafluoroborate
Vue d'ensemble
Description
1-Ethyl-3-methylimidazolium tetrafluoroborate is a room temperature ionic liquid. It is known for its unique properties such as high thermal stability, non-volatility, and high ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications .
Applications De Recherche Scientifique
1-Ethyl-3-methylimidazolium tetrafluoroborate is widely used in scientific research due to its versatile properties:
Mécanisme D'action
Target of Action
1-Ethyl-3-methylimidazolium tetrafluoroborate (EMIMBF4) is a type of room temperature ionic liquid (RTIL) . It primarily targets the electrolytic materials in the fabrication of lithium-ion batteries . It also targets the enzymatic resolution of homophenylalanine ester to form enantiomeric homophenylalanine .
Mode of Action
EMIMBF4 interacts with its targets by serving as a stable liquid electrolyte . In lithium-ion batteries, it facilitates the charge-discharge cycle . In the enzymatic resolution of homophenylalanine ester, it acts as a reaction medium .
Biochemical Pathways
It’s known that it plays a crucial role in theenergy storage process of lithium-ion batteries . It also influences the enzymatic processes involved in the resolution of homophenylalanine ester .
Pharmacokinetics
Itshigh stability and low volatility suggest that it may have good bioavailability in the systems where it is used.
Result of Action
The use of EMIMBF4 results in the formation of greener and sustainable batteries for electrical energy storage . It also aids in the formation of enantiomeric homophenylalanine through the enzymatic resolution of homophenylalanine ester .
Action Environment
The action of EMIMBF4 is influenced by environmental factors. It is known to be stable in both air and water , which enhances its efficacy in various environments.
Analyse Biochimique
Biochemical Properties
It has been used as a reaction medium in the enzymatic resolution of homophenylalanine ester to form enantiomeric homophenylalanine . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Cellular Effects
It is known to promote lysozyme fibrillization, which can have significant effects on cell function .
Molecular Mechanism
It is known to interact with biomolecules such as enzymes in certain biochemical reactions
Temporal Effects in Laboratory Settings
Méthodes De Préparation
1-Ethyl-3-methylimidazolium tetrafluoroborate can be synthesized by reacting 1-ethyl-3-methylimidazolium bromide with tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the purity and stability of the final product . Industrial production methods often involve large-scale synthesis using similar reaction pathways, with additional purification steps to meet the required specifications for various applications .
Analyse Des Réactions Chimiques
1-Ethyl-3-methylimidazolium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, serving as an electrolyte in electrochemical cells.
Substitution: The compound can act as a medium for substitution reactions, particularly in organic synthesis.
Common Reagents and Conditions: Typical reagents include strong acids and bases, and reactions are often conducted under inert atmospheres to prevent degradation.
Major Products: The products formed depend on the specific reactions and conditions used, but they often include substituted imidazolium salts and other ionic compounds.
Comparaison Avec Des Composés Similaires
1-Ethyl-3-methylimidazolium tetrafluoroborate is compared with other similar ionic liquids, such as:
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Butyl-3-methylimidazolium hexafluorophosphate
These compounds share similar properties but differ in their specific applications and performance characteristics. For example, 1-Butyl-3-methylimidazolium tetrafluoroborate has a longer alkyl chain, which can influence its solubility and viscosity .
Propriétés
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.BF4/c1-3-8-5-4-7(2)6-8;2-1(3,4)5/h4-6H,3H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNYTRQQXKCRTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCN1C=C[N+](=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049218 | |
| Record name | 1-Ethyl-3-methylimidazolium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143314-16-3 | |
| Record name | 1-Ethyl-3-methylimidazolium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143314-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-3-methylimidazolium tetrafluoroborate (for molten salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143314163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-3-methylimidazolium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-3-methyl-1H-imidazol-3-ium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.196.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-ethyl-3-methylimidazolium tetrafluoroborate?
A1: The molecular formula of [EMIM][BF4] is C6H11BF4N2, and its molecular weight is 197.96 g/mol.
Q2: Are there any computational studies on the structure of [EMIM][BF4]?
A2: Yes, density functional theory (DFT) calculations have been used to optimize the 3D molecular structure of [EMIM][BF4] and study its vibrational frequencies. These studies indicate the presence of hydrogen bonds between the cation and anion of [EMIM][BF4]. []
Q3: What is the thermal stability of [EMIM][BF4]?
A3: [EMIM][BF4] exhibits high thermal stability, remaining in a gel phase up to 125 °C when incorporated into a specific gel polymer electrolyte. []
Q4: How does [EMIM][BF4] behave under high pressure?
A4: [EMIM][BF4] can be superpressed without crystallization up to ~7 GPa. Above 2.8 GPa, it behaves as a superpressurized glass. Notably, the alkyl chain of the [EMIM]+ cation undergoes significant perturbation under high pressure, while the imidazolium ring remains relatively unaffected. [, ]
Q5: Can [EMIM][BF4] be used as a catalyst?
A5: Yes, [EMIM][BF4] has shown catalytic activity in the Biginelli reaction for synthesizing dihydropyrimidinones (DHPMs). It acts as both a catalyst and a reaction medium in this reaction. The [BF4] anion is believed to provide an acidic environment that facilitates the reaction. []
Q6: Has [EMIM][BF4] been explored in biomass conversion?
A6: Research has investigated the use of [EMIM][BF4] as a catalyst for hydrolyzing Saccharina japonica, a macroalgae species, to produce reducing sugars. Results suggest that [EMIM][BF4] can effectively catalyze this process, indicating its potential application in biomass conversion for biofuel production. []
Q7: Have QSAR models been developed for [EMIM][BF4]?
A7: Yes, QSPR (Quantitative Structure-Property Relationship) models have been developed to correlate the activity coefficients at infinite dilution of organic solutes in [EMIM][BF4] with their structural descriptors, including dipole moment, energy gap, hydration energy, and hydrophobic parameters. []
Q8: Have molecular dynamics simulations been used to study [EMIM][BF4]?
A8: Yes, molecular dynamics simulations have been used extensively to study the structure and properties of [EMIM][BF4] in various applications, such as understanding its behavior in mixtures with ethanol, water, and other solvents. [, , ]
Q9: Can [EMIM][BF4] be used in electrochemical applications?
A9: Yes, [EMIM][BF4] shows promise as an electrolyte in various electrochemical applications.
- It has been investigated for use in supercapacitors, demonstrating high specific capacitance and energy density. []
- It has also been studied as an electrolyte component in sodium-ion batteries, exhibiting a wide electrochemical stability window and promising ionic conductivity. []
Q10: How does [EMIM][BF4] interact with metal surfaces?
A10: [EMIM][BF4] has been studied in electrochemical systems involving metal electrodes:
- In situ STM studies reveal that [EMIM][BF4] does not induce rapid surface reconstruction on a Cd(0001) electrode. []
- EQCM studies demonstrate the electrochemical behavior of the [Au(III)Cl4]−-[Au(I)Cl2]−-Au(0) redox system in [EMIM][BF4], highlighting its potential in gold electrochemistry. []
Q11: Has [EMIM][BF4] been investigated as a mobile phase additive in HPLC?
A11: Yes, [EMIM][BF4] has been explored as a green alternative mobile phase additive in HPLC for lipophilicity assessment. While it effectively reduces silanophilic interactions, it might not be ideal for reproducing octanol-water partitioning due to ion pair formation with basic compounds. []
Q12: Are there any studies on the environmental impact of [EMIM][BF4]?
A12: While the provided research focuses mainly on the physicochemical and electrochemical properties of [EMIM][BF4], one study utilizes its water solubility to develop a biodegradable vibration sensor using a pullulan-[EMIM][BF4] composite. This highlights the potential for designing electronic devices with minimal environmental impact. []
Q13: Are there any alternative ionic liquids similar to [EMIM][BF4]?
A13: Yes, various other ionic liquids with different cation and anion combinations are being explored as potential alternatives to [EMIM][BF4]. The choice of an ionic liquid depends on the specific application and desired properties. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125546.png)
![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)







![(3R,3Ar,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B125564.png)


